- Preparation of 1H-1,2,3-triazole-5-carboxylic acid derivatives as glycolate oxidase inhibitors for the treatment of hyperoxaluria and related diseases, World Intellectual Property Organization, , ,
Cas no 926211-83-8 (2-(3-Bromophenoxy)ethanamine)
Il composto 2-(3-bromofenossi)etanammina è un'ammina funzionalizzata con un gruppo fenossilico bromurato in posizione meta. La sua struttura combina un gruppo amminico primario con un etere aromatico bromurato, rendendolo un intermedio versatile in sintesi organica, particolarmente utile per la preparazione di farmaci, leganti e materiali specializzati. La presenza del bromo aromatico offre siti reattivi per ulteriori modifiche, come accoppiamenti incrociati catalizzati da metalli, mentre il gruppo amminico consente derivatizzazioni tramite reazioni di condensazione o formazione di legami ammidici. La sua stabilità e reattività selettiva lo rendono adatto per applicazioni in chimica farmaceutica e nella ricerca di nuovi materiali.
2-(3-Bromophenoxy)ethanamine structure
Product Name:2-(3-Bromophenoxy)ethanamine
Numero CAS:926211-83-8
MF:C8H10BrNO
MW:216.07510137558
MDL:MFCD09042556
CID:858990
PubChem ID:16770281
Update Time:2025-06-28
2-(3-Bromophenoxy)ethanamine Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-(3-Bromophenoxy)ethanamine
- [2-(3-Bromophenoxy)ethyl]amine hydrochloride
- 2-(3-BROMO-PHENOXY)-ETHYLAMINE
- 2-(3-bromophenoxy)ethylamine
- 2-(3-Bromophenoxy)ethan-1-amine
- 1-(2-aminoethoxy)-3-bromobenzene
- SBB072545
- ST095893
- SY039347
- AM804556
- 2-(3-bromophenoxy)ethanamine hydrochloride
- T3136
- 2-(3-Bromophenoxy)ethanamine (ACI)
- CS-12184
- CS-0018040
- SB77020
- MFCD09042556
- ALBB-025488
- EN300-58514
- 926211-83-8
- CHEMBL4943175
- DB-121597
- AKOS000126906
- SCHEMBL2754673
- DTXSID40588150
-
- MDL: MFCD09042556
- Inchi: 1S/C8H10BrNO/c9-7-2-1-3-8(6-7)11-5-4-10/h1-3,6H,4-5,10H2
- Chiave InChI: CKQSFXLELCTIFC-UHFFFAOYSA-N
- Sorrisi: BrC1C=C(OCCN)C=CC=1
Proprietà calcolate
- Massa esatta: 214.99458g/mol
- Massa monoisotopica: 214.99458g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 11
- Conta legami ruotabili: 3
- Complessità: 110
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 35.2
- XLogP3: 1.6
2-(3-Bromophenoxy)ethanamine Informazioni sulla sicurezza
- Parola segnale:warning
- Dichiarazione di pericolo: H303+H313+H333
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-(3-Bromophenoxy)ethanamine Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| TRC | B804313-10mg |
2-(3-Bromophenoxy)ethanamine |
926211-83-8 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B804313-50mg |
2-(3-Bromophenoxy)ethanamine |
926211-83-8 | 50mg |
$ 115.00 | 2022-06-06 | ||
| TRC | B804313-100mg |
2-(3-Bromophenoxy)ethanamine |
926211-83-8 | 100mg |
$ 160.00 | 2022-06-06 | ||
| eNovation Chemicals LLC | D698102-0.25g |
2-(3-Bromophenoxy)ethylamine |
926211-83-8 | 95% | 0.25g |
$145 | 2023-09-01 | |
| eNovation Chemicals LLC | D698102-1g |
2-(3-Bromophenoxy)ethylamine |
926211-83-8 | 95% | 1g |
$155 | 2024-07-20 | |
| eNovation Chemicals LLC | D961246-100mg |
[2-(3-bromophenoxy)ethyl]amine hydrochloride |
926211-83-8 | 95% | 100mg |
$65 | 2024-06-06 | |
| eNovation Chemicals LLC | D961246-250mg |
[2-(3-bromophenoxy)ethyl]amine hydrochloride |
926211-83-8 | 95% | 250mg |
$85 | 2024-06-06 | |
| eNovation Chemicals LLC | D961246-1g |
[2-(3-bromophenoxy)ethyl]amine hydrochloride |
926211-83-8 | 95% | 1g |
$375 | 2023-09-04 | |
| eNovation Chemicals LLC | D364257-0.25g |
2-(3-Bromo-phenoxy)-ethylamine |
926211-83-8 | 97% | 0.25g |
$358 | 2023-09-03 | |
| Chemenu | CM302649-250mg |
2-(3-Bromo-phenoxy)-ethylamine |
926211-83-8 | 95% | 250mg |
$100 | 2022-05-27 |
2-(3-Bromophenoxy)ethanamine Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Hydrazine Solvents: Ethanol , Methanol ; 16 h, reflux
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: 1,2-Dimethoxyethane ; 0.5 h, reflux; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0.5 h, reflux; cooled
1.3 Reagents: Sodium hydroxide Solvents: Water ; basified
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0.5 h, reflux; cooled
1.3 Reagents: Sodium hydroxide Solvents: Water ; basified
Riferimento
- Heteroaryl-containing thiourea derivatives useful as inhibitors of herpes viruses, World Intellectual Property Organization, , ,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: 1,2-Dimethoxyethane ; 0.5 h, reflux; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0.5 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0.5 h, reflux
Riferimento
- Acetamide and substituted acetamide-containing aryl thiourea derivatives useful as inhibitors of herpes viruses, World Intellectual Property Organization, , ,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ; 1.5 h, reflux; reflux → rt
Riferimento
- Amine derivatives and their preparation, pharmaceutical compositions and use in the treatment of ophthalmic diseases, World Intellectual Property Organization, , ,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ; 1.5 h, rt → reflux; reflux → rt
Riferimento
- Preparation of alkynylphenyl derivatives for use in treating ophthalmic diseases, World Intellectual Property Organization, , ,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ; 1.5 h, reflux; reflux → rt
Riferimento
- Preparation of styrenyl derivative for inhibiting activity of visual cycle isomerase, World Intellectual Property Organization, , ,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Boron trifluoride etherate , Potassium borohydride Solvents: Tetrahydrofuran ; 0 °C; 1 h, 0 °C; 12 h, 0 °C
Riferimento
- Preparation of N-(2-trifluoromethyl-4-chlorophenyl)-2-phenoxy ethylamino cyclohexane sulfonamides as agricultural fungicide, China, , ,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Hydrazine Solvents: Ethanol ; 16 h, reflux
Riferimento
- Triazolecarboxylic acid derivatives as glycolate oxidase inhibitors for the treatment of disease and their preparation, World Intellectual Property Organization, , ,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: 1,2-Dimethoxyethane ; 0.5 h, reflux; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0.5 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0.5 h, reflux
Riferimento
- Aryl- and heteroaryl-substituted thiourea derivatives useful as inhibitors of herpes viruses, World Intellectual Property Organization, , ,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: 1,2-Dimethoxyethane ; 0.5 h, reflux; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0.5 h, reflux
1.3 Reagents: Sodium hydroxide Solvents: Water ; basified, cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0.5 h, reflux
1.3 Reagents: Sodium hydroxide Solvents: Water ; basified, cooled
Riferimento
- Alpha-methylbenzyl-containing thiourea derivatives containing a phenylenediamine group, useful as inhibitors of herpes viruses, World Intellectual Property Organization, , ,
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: 1,2-Dimethoxyethane ; 0.5 h, reflux; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0.5 h, reflux; cooled
1.3 Reagents: Sodium hydroxide Solvents: Water ; basified
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0.5 h, reflux; cooled
1.3 Reagents: Sodium hydroxide Solvents: Water ; basified
Riferimento
- Heterocyclic carboxamide-containing thiourea derivatives containing a phenylenediamine group, useful as inhibitors of herpes viruses, World Intellectual Property Organization, , ,
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: 1,2-Dimethoxyethane ; 0.5 h, reflux; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0.5 h, reflux
1.3 Reagents: Sodium hydroxide Solvents: Water ; basified, cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0.5 h, reflux
1.3 Reagents: Sodium hydroxide Solvents: Water ; basified, cooled
Riferimento
- Benzamide-containing aryl thiourea derivatives useful as inhibitors of herpes viruses, World Intellectual Property Organization, , ,
2-(3-Bromophenoxy)ethanamine Raw materials
2-(3-Bromophenoxy)ethanamine Preparation Products
2-(3-Bromophenoxy)ethanamine Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:926211-83-8)2-(3-Bromophenoxy)ethanamine
Numero d'ordine:A909940
Stato delle scorte:in Stock
Quantità:5.0g/10.0g/25.0g/50.0g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 12:36
Prezzo ($):318.0/540.0/1134.0/1928.0
Email:sales@amadischem.com
2-(3-Bromophenoxy)ethanamine Letteratura correlata
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Fornitori consigliati
Amadis Chemical Company Limited
(CAS:926211-83-8)2-(3-Bromophenoxy)ethanamine
Purezza:99%/99%/99%/99%
Quantità:5.0g/10.0g/25.0g/50.0g
Prezzo ($):318.0/540.0/1134.0/1928.0